2-hydroxy-8-methyl-4-oxo-N-[(pyridin-2-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
2-hydroxy-8-methyl-4-oxo-N-[(pyridin-2-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines
Preparation Methods
The synthesis of 2-hydroxy-8-methyl-4-oxo-N-[(pyridin-2-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be achieved through various synthetic routes. One common method involves the use of commercially available isoxazoles, which undergo cleavage of the N-O bond mediated by Mo2(OAc)4, followed by in situ hydrolysis to form a reactive 1,3-dicarbonylated intermediate. This intermediate then reacts with urea to form the desired pyrido[1,2-a]pyrimidine scaffold . Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-hydroxy-8-methyl-4-oxo-N-[(pyridin-2-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-hydroxy-8-methyl-4-oxo-N-[(pyridin-2-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-hydroxy-8-methyl-4-oxo-N-[(pyridin-2-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-hydroxy-8-methyl-4-oxo-N-[(pyridin-2-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds also have a similar scaffold and are used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications.
Properties
IUPAC Name |
2-hydroxy-8-methyl-4-oxo-N-(pyridin-2-ylmethyl)pyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-10-5-7-20-12(8-10)19-15(22)13(16(20)23)14(21)18-9-11-4-2-3-6-17-11/h2-8,22H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYQMXGGAYQLOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=CC=N3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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